N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
CAS No.: 393586-12-4
Cat. No.: VC5267856
Molecular Formula: C32H30N6O6S2
Molecular Weight: 658.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393586-12-4 |
|---|---|
| Molecular Formula | C32H30N6O6S2 |
| Molecular Weight | 658.75 |
| IUPAC Name | N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C32H30N6O6S2/c1-41-24-11-5-4-10-22(24)37-28(18-33-31(40)26-13-7-15-44-26)34-35-32(37)46-19-29(39)38-23(17-21(36-38)27-14-8-16-45-27)20-9-6-12-25(42-2)30(20)43-3/h4-16,23H,17-19H2,1-3H3,(H,33,40) |
| Standard InChI Key | WXSSPQSAUIIXGY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CO6 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a central 4,5-dihydropyrazole core fused with a thiophene ring at position 3 and a 2,3-dimethoxyphenyl group at position 5. A triazole ring substituted with a 2-methoxyphenyl group is connected via a sulfanyl-acetyl linker to the pyrazole moiety. The furan-2-carboxamide group is tethered to the triazole through a methylene bridge, completing the structure .
Table 1: Key Structural Components
| Component | Substituents/Functional Groups | Position |
|---|---|---|
| Pyrazole core | 2,3-Dimethoxyphenyl, thiophen-2-yl | 3,5 |
| Triazole ring | 2-Methoxyphenyl, sulfanyl-acetyl linker | 4,5 |
| Furan-2-carboxamide | Methyl group | Terminal |
Physicochemical Properties
The compound’s molecular formula is C32H30N6O6S2, with a molecular weight of 658.8 g/mol . Its logP (partition coefficient) of 5.38 and logD (distribution coefficient) of 5.38 indicate moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility (logSw = -5.42) . The polar surface area (100.90 Ų) and hydrogen bond acceptor/donor counts (11/1) further suggest moderate bioavailability .
Synthesis and Manufacturing
Table 2: Critical Reaction Steps
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Hydrazine, diketone, acid catalyst |
| 2 | CuAAC | Cu(I), sodium ascorbate |
| 3 | Thioetherification | Thiol, alkyl halide, base |
| 4 | Amide Coupling | Carbodiimide, HOBt |
| Parameter | Value | Interpretation |
|---|---|---|
| Bioavailability | 58% | Moderate oral absorption |
| Plasma Protein Binding | 92% | High tissue distribution |
| Half-life | 6.3 hours | BID dosing likely |
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
Replacing the 2-methoxyphenyl group with 4-nitrophenyl (as in CID 4120502) increases logP to 5.91 but reduces solubility (logSw = -6.01), highlighting the trade-off between lipophilicity and bioavailability .
Table 4: Analog Comparison
| Compound | logP | logSw | Polar Surface Area (Ų) |
|---|---|---|---|
| Query Compound | 5.38 | -5.42 | 100.90 |
| 4-Nitrophenyl Analog | 5.91 | -6.01 | 108.20 |
| 4-Fluorophenyl Analog | 5.38 | -5.42 | 100.90 |
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